![molecular formula C10H8ClNO2S B2544357 Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1026241-99-5](/img/structure/B2544357.png)

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

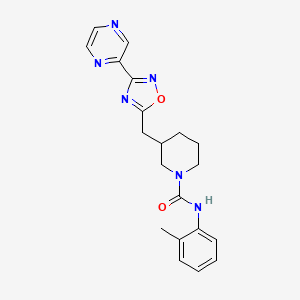

“Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as benzothiophenes . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound has been used in the preparation of kinase inhibitors .

Synthesis Analysis

The synthesis of “Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” can be achieved by microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” is based on the benzothiophene scaffold, which is a five-membered heteroaromatic ring containing a sulfur atom . The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” mainly involve its preparation from 2-halobenzonitriles and methyl thioglycolate . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .Scientific Research Applications

- Thiophene derivatives, including Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, exhibit anti-inflammatory properties. These compounds can potentially modulate inflammatory pathways and provide therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases .

- Thiophenes have been investigated for their antitumor effects. Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate may inhibit cancer cell growth or induce apoptosis. Researchers explore these compounds as potential leads for novel anticancer drugs .

- Thiophenes possess antioxidant properties, which can help protect cells from oxidative stress. Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate might contribute to scavenging free radicals and reducing oxidative damage .

- Some thiophenes exhibit antifungal activity. Researchers investigate their potential use against fungal infections, including dermatophytes and Candida species .

- Thiophenes can form stable complexes with metal ions. Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate may serve as a ligand for metal coordination, influencing catalytic reactions or other biological processes .

- Beyond medicinal uses, thiophenes find applications in material science. They contribute to the development of organic semiconductors, conducting polymers, and optoelectronic devices .

Anti-Inflammatory Agents

Anticancer Activity

Antioxidants

Anti-Fungal Agents

Metal Complexing Agents

Material Science Applications

Mechanism of Action

Target of Action

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of these pathways, potentially leading to therapeutic effects.

Mode of Action

The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in.

Biochemical Pathways

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate affects the pathways involving kinases . These pathways include those involved in cell growth and proliferation, and their disruption can lead to the inhibition of these processes. The downstream effects of this disruption can include the prevention of tumor growth and metastasis.

Result of Action

The molecular and cellular effects of the action of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate include the inhibition of kinase activity, disruption of cell signaling pathways, and potential prevention of tumor growth and metastasis .

Future Directions

“Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” and its derivatives have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYACBCHHBWDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)